![molecular formula C24H21N3O3 B2479525 2-ethoxy-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide CAS No. 1105235-93-5](/img/structure/B2479525.png)
2-ethoxy-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide
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Description
Scientific Research Applications
Synthesis and Chemical Modifications
Quinazoline derivatives, including those structurally related to 2-ethoxy-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide, have been synthesized and modified to explore their chemical properties and potential applications. Novel synthesis methods have been developed to produce quinazolinone derivatives with antimicrobial activity, highlighting the versatility of these compounds in medicinal chemistry research (Habib, Hassan, & El‐Mekabaty, 2013). Another study focused on the hydrolytic opening of the quinazoline ring in certain derivatives, revealing insights into the reactivity and potential for further chemical transformations of these molecules (Shemchuk, Chernykh, Levashov, & Sytnik, 2010).
Antimicrobial Activities
Several studies have synthesized quinazoline derivatives to evaluate their antimicrobial potential. These compounds have shown promising activity against various bacterial and fungal strains, suggesting their potential as therapeutic agents. For example, a study synthesized N-substituted quinazolin-3(4H)-yl benzene sulfonamide derivatives, demonstrating significant antimicrobial activities, which could serve as a basis for developing new antimicrobial agents (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014).
Pharmacological Screening
The search for new pharmacologically active compounds has led to the synthesis of quinazoline derivatives with varied biological activities. A notable study involved the creation of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole, which were then subjected to a broad range of biological and pharmacological screenings (Patel, Sreenivasa, Jayachandran, & Kumar, 2009). This research underscores the potential of quinazoline derivatives in developing new therapeutic agents.
properties
IUPAC Name |
2-ethoxy-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-3-30-22-12-8-7-11-19(22)23(28)26-17-13-14-21-20(15-17)24(29)27(16(2)25-21)18-9-5-4-6-10-18/h4-15H,3H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHRIWVZLNCBDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide |
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